molecular formula C9H16O5 B3335567 Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate CAS No. 130611-26-6

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate

Cat. No.: B3335567
CAS No.: 130611-26-6
M. Wt: 204.22 g/mol
InChI Key: SYFJNNYHOIAJFL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate is an organic compound with the molecular formula C9H16O5 It is a derivative of butanoic acid and contains both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the esterification of 4-hydroxybutanoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-hydroxybutanoate. This intermediate is then reacted with 2-methoxyethanol under basic conditions to introduce the 2-methoxyethoxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and etherification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester and ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methoxyethoxy)-3-oxobutanoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its effects are mediated by its interaction with specific molecular targets, such as enzymes or receptors, which can influence biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxybutanoate: Lacks the 2-methoxyethoxy group, making it less versatile in certain synthetic applications.

    Ethyl 4-(2-hydroxyethoxy)-3-oxobutanoate: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and solubility.

    Ethyl 4-(2-ethoxyethoxy)-3-oxobutanoate: Contains an ethoxy group instead of a methoxy group, which can influence its chemical properties and applications.

This compound is unique due to its specific functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-(2-methoxyethoxy)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-3-14-9(11)6-8(10)7-13-5-4-12-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFJNNYHOIAJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209490
Record name Butanoic acid, 4-(2-methoxyethoxy)-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130611-26-6
Record name Butanoic acid, 4-(2-methoxyethoxy)-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130611-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-(2-methoxyethoxy)-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-(2-methoxyethoxy)-3-oxo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,2-Dimethyl-1,3-dioxane-4,6-dione (1.72 g) was suspended in anhydrous pyridine (20 ml) and cooled to 0° C. (2-methoxyethoxy)acetyl chloride (2 g) was added slowly. The mixture was stirred at room temperature for 3 h. The mixture was poured into 2 N HCl (30 ml) and extracted with DCM (×3). The combined organic phase was washed with water, brine, dried over sodium sulfate and concentrated in vacuo. The orange oil was dissolved in EtOH (20 ml) and was refluxed for 7 h. The solvent was removed in vacuo and the brown oil was Kugelrohr distilled affording the title compound as a colourless oil (1.55 g).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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